
Xanthin-Amin-Analogon
Übersicht
Beschreibung
Xanthine amine congener is a potent, non-selective adenosine receptor antagonist. It is known for its ability to block the action of adenosine on its receptors, which are involved in various physiological processes such as sleep regulation, cardiovascular function, and neurotransmission . The compound has been widely used in scientific research to study the role of adenosine receptors in different biological systems.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
XAC has been instrumental in the development of novel therapeutic agents targeting adenosine receptors. The functionalized congener approach allows for structural modifications that enhance potency and selectivity without compromising biological activity. This method has led to the synthesis of various derivatives that exhibit improved pharmacokinetic properties .
Table 1: Potency of XAC Derivatives
Compound | IC50 (nM) A1 | IC50 (nM) A2 | Notes |
---|---|---|---|
XAC | 1.8 | 114 | Non-selective antagonist |
1,3-Dipropyl-8-phenyl | 20 | - | High affinity for A2 receptors |
Ethyl-substituted variant | <30 | - | Enhanced water solubility and stability |
Neuropharmacology
In neuropharmacological studies, XAC has been used to investigate its effects on neurotransmitter systems and behavior. Research indicates that XAC can modulate neurotransmission by antagonizing adenosine receptors, which play a crucial role in regulating neuronal excitability and synaptic transmission. For instance, studies have shown that XAC administration can influence convulsive activity in animal models .
Case Study: Effects on Hypoxia-Induced Coronary Resistance
A study focused on the role of interstitial and vascular adenosine during hypoxia demonstrated that XAC effectively modulates coronary vascular resistance. The findings suggest that XAC can be a valuable tool in understanding the cardiovascular implications of adenosine signaling under stress conditions .
Cardiovascular Research
XAC's ability to attenuate adenosine-induced vasodilation positions it as a potential candidate for cardiovascular therapies. By blocking adenosine receptors, XAC may counteract excessive vasodilation that can occur during ischemic events. This property is particularly relevant in developing treatments for conditions such as heart failure and myocardial infarction.
Table 2: Cardiovascular Effects of XAC
Study Reference | Effect Observed | |
---|---|---|
Reduced coronary resistance during hypoxia | Supports potential use in ischemic conditions | |
Modulation of vascular tone | Implications for heart disease therapies |
Future Directions and Innovations
The ongoing exploration of XAC derivatives continues to yield promising results. Recent advancements include the conjugation of fluorescent tags to XAC for imaging studies, enhancing the ability to visualize receptor interactions in real time . Such innovations are crucial for developing targeted therapies and understanding complex biological systems.
Wirkmechanismus
Target of Action
Xanthine amine congener, also known as Papaxac, primarily targets the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate .
Mode of Action
Papaxac acts as a non-selective antagonist of adenosine receptors . It binds to these receptors, blocking their activation by adenosine. This blockage prevents the normal functioning of the receptors, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The interaction of Papaxac with adenosine receptors affects several biochemical pathways. For instance, it can reduce adenylate cyclase activity, which is involved in the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells . The exact downstream effects of this interaction depend on the specific cell type and the physiological context .
Pharmacokinetics
Like other xanthine derivatives, it is expected to have extensive tissue distribution and variable systemic clearance
Result of Action
The antagonistic action of Papaxac on adenosine receptors can lead to various molecular and cellular effects. For example, it can attenuate adenosine-induced vasodilation and exhibit proconvulsant activity in vivo . The exact effects depend on the specific physiological context and the balance between different adenosine receptor subtypes in different tissues .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, Xanthine amine congener interacts with adenosine receptors, specifically A1 and A2B . It reduces adenylate cyclase activity stimulated by 5’-N-ethylcarboxamidoadenosine (NECA) in human platelets . These interactions are crucial in modulating various biochemical processes.
Cellular Effects
Xanthine amine congener influences cell function by interacting with adenosine receptors. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with these receptors can modulate various cellular processes, impacting the overall function and health of the cell .
Molecular Mechanism
At the molecular level, Xanthine amine congener exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist for adenosine receptors, thereby influencing the activity of these receptors and the downstream cellular processes they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xanthine amine congener can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of Xanthine amine congener vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are not currently available .
Metabolic Pathways
Xanthine amine congener is involved in various metabolic pathways, interacting with enzymes or cofactors . Specific details about the metabolic pathways it is involved in, its effects on metabolic flux or metabolite levels are not currently available .
Transport and Distribution
Details about how Xanthine amine congener is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently available .
Subcellular Localization
Information about the subcellular localization of Xanthine amine congener and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is not currently available .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of xanthine amine congener involves multiple steps, starting from the xanthine core structureOne common synthetic route involves the alkylation of xanthine derivatives followed by amination and subsequent functionalization .
Industrial Production Methods: Industrial production of xanthine amine congener follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Xanthin-Amin-Kongener durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Xanthinring modifizieren und so seine Eigenschaften verändern.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von Xanthin-Amin-Kongener verbreitet
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile Reagenzien wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Xanthinderivaten mit unterschiedlichen Oxidationsstufen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Xanthinring einführen können .
Vergleich Mit ähnlichen Verbindungen
Theophylline: Another xanthine derivative that acts as a bronchodilator and adenosine receptor antagonist.
Theobromine: A less potent adenosine receptor antagonist found in cocoa and chocolate.
Uniqueness: Xanthine amine congener is unique due to its high potency and non-selective antagonism of multiple adenosine receptor subtypes. This broad-spectrum activity makes it a valuable tool in research for studying the complex roles of adenosine receptors in various physiological and pathological processes .
Biologische Aktivität
Xanthine amine congener (XAC) is a potent adenosine receptor antagonist, primarily known for its significant effects on the A1 and A2 adenosine receptors. This compound has garnered attention in various research studies due to its unique biological activities, including proconvulsant effects and modulation of vasodilation.
- Chemical Name: N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide dihydrochloride
- Molecular Weight: 501.41 g/mol
- Purity: ≥98%
Biological Activity
XAC exhibits notable antagonistic activity towards adenosine receptors:
- IC50 Values:
- A1 Receptor: 1.8 nM
- A2 Receptor: 114 nM
These values indicate that XAC is significantly more potent at the A1 receptor compared to the A2 receptor. The compound's antagonistic properties lead to various physiological effects, including:
- Vasodilation Inhibition: XAC effectively blocks adenosine-induced vasodilation, which is critical in cardiovascular responses .
- Proconvulsant Activity: Research has shown that XAC can induce convulsions in vivo, highlighting its potential implications in neurological studies .
Research Findings and Case Studies
Several studies have explored the biological implications of XAC:
- Convulsant Actions :
- Hypoxic Conditions :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGIOAELHTLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242595 | |
Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96865-92-8 | |
Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does XAC interact with the adenosine A1 receptor?
A1: XAC binds competitively to the adenosine A1 receptor, preventing the binding of adenosine and other agonists. [, , , ] This competitive binding inhibits the downstream signaling cascade associated with A1 receptor activation.
Q2: What are the downstream effects of XAC binding to the A1 receptor?
A2: By blocking A1 receptor activation, XAC can reverse adenosine-mediated effects such as:* Inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels. [, , , ]* Reduction in potassium conductance leading to membrane depolarization. []* Modulation of neurotransmitter release in various tissues. [, ]
Q3: What is the molecular formula and weight of XAC?
A3: The molecular formula of XAC is C21H28N6O4, and its molecular weight is 428.48 g/mol.
Q4: Is there any available spectroscopic data for XAC?
A4: While specific spectroscopic data isn't explicitly detailed in the provided research, the synthesis and characterization of tritiated XAC ([3H]XAC) for use as a radioligand in binding studies are described. [] This implies the use of techniques like NMR and mass spectrometry for structural confirmation.
Q5: How stable is XAC under various experimental conditions?
A5: While detailed stability data isn't explicitly provided, XAC's use in various experimental settings like cell culture [, , ], isolated organ perfusion [, , ], and in vivo studies [, , ] suggests sufficient stability under those conditions.
Q6: What is the affinity of XAC for different adenosine receptor subtypes?
A6: XAC demonstrates high affinity for the A1 adenosine receptor (Kd values ranging from 0.17 nM in calf brain to 3.0 nM in guinea pig brain). [] It shows significantly lower affinity for A2A and A3 receptors. [, , , ]
Q7: How does the structure of XAC influence its selectivity for the A1 receptor?
A7: While detailed structure-activity relationship (SAR) studies are not extensively described within the provided research, modifications to the xanthine core structure and the amine side chain can significantly impact XAC's affinity and selectivity for different adenosine receptor subtypes. [, ]
Q8: What are the in vivo effects of XAC?
A9: XAC has been shown to:* Attenuate hypoxic vasodilation in isolated guinea pig hearts, suggesting a role for adenosine in mediating this response. []* Increase the occurrence of ischemia-induced ventricular fibrillation in isolated rat hearts, pointing to a potential protective role of endogenous adenosine. []* Inhibit the potentiating effect of adenosine on forskolin-induced cAMP accumulation in PC12 cells. []
Q9: What is the safety profile of XAC?
A9: Detailed toxicological data for XAC is not explicitly provided in the research excerpts.
Q10: What analytical methods are used to characterize and quantify XAC?
A11: Commonly employed techniques include:* Radioligand binding assays using tritiated XAC ([3H]XAC) to determine receptor affinity and density. [, , ]* High-performance liquid chromatography (HPLC) to measure XAC concentrations in biological samples. []
Q11: What research tools and resources are available for studying XAC and adenosine receptors?
A12: Key resources include:* Cell lines expressing various adenosine receptor subtypes. [, , ]* Radiolabeled ligands for binding studies. [, , ]* Selective agonists and antagonists for characterizing receptor subtypes and signaling pathways. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.